molecular formula C15H21FO B8292065 4-Propyl-1-(3-fluorophenyl)-cyclohexanol

4-Propyl-1-(3-fluorophenyl)-cyclohexanol

Cat. No. B8292065
M. Wt: 236.32 g/mol
InChI Key: QVAOCZFMJKXFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propyl-1-(3-fluorophenyl)-cyclohexanol is a useful research compound. Its molecular formula is C15H21FO and its molecular weight is 236.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Propyl-1-(3-fluorophenyl)-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propyl-1-(3-fluorophenyl)-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Propyl-1-(3-fluorophenyl)-cyclohexanol

Molecular Formula

C15H21FO

Molecular Weight

236.32 g/mol

IUPAC Name

1-(3-fluorophenyl)-4-propylcyclohexan-1-ol

InChI

InChI=1S/C15H21FO/c1-2-4-12-7-9-15(17,10-8-12)13-5-3-6-14(16)11-13/h3,5-6,11-12,17H,2,4,7-10H2,1H3

InChI Key

QVAOCZFMJKXFBD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(C2=CC(=CC=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Fluorobromobenzene (8) (10.0 g) and THF (100 ml) were put in a reaction vessel under a nitrogen atmosphere, and cooled to −74° C. n-Butyllithium (1.57 M, in a n-hexane solution; 40.0 ml) was added dropwise thereto in the temperature range of −74° C. to −70° C., and the mixture was stirred for another 2 hours. Subsequently, 4-propylhexanone (16) (12.0 g) in a THF (50 ml) solution was added dropwise thereto in the temperature range of −74° C. to −65° C., and the mixture was stirred for another 8 hours while allowing the temperature to come to 25° C. The reaction mixture obtained was poured into a vessel containing a 1N—HCl solution (500 ml) and ethyl acetate (300 ml), and mixed. The mixture was then allowed to stand until it had separated into organic and aqueous phases, and an extractive operation was carried out. The organic phase obtained was fractionated, washed with water, a saturated aqueous solution of sodium hydrogencarbonate and water, and then dried over anhydrous magnesium sulfate. Subsequently, the solvent was distilled off under reduced pressure, giving 13.5 g of 4-propyl-1-(3-fluorophenyl)-cyclohexanol (18). The compound (18) obtained was a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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